molecular formula C13H8ClNO2 B8527001 2-(4-Chlorophenyl)-6-hydroxybenzoxazole

2-(4-Chlorophenyl)-6-hydroxybenzoxazole

Cat. No. B8527001
M. Wt: 245.66 g/mol
InChI Key: VPEGUJSIFSCTCN-UHFFFAOYSA-N
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Patent
US05206149

Procedure details

25 g (142.8 mmol) of 4-chlorobenzoyl chloride and 3.0 g (18.6 mmol) of 4-aminoresorcinol hydrochloride were introduced into a three-necked flask provided with a thermometer and a cooling condenser, and the mixture was heated at 170° to 200° C. for 1 hour, then the excessive acid chloride was removed by distillation. To the residue, 8.4 g (210 mmol) of NaOH, 60 ml of THF, 60 ml of water and 30 ml of methanol were added, and the mixture was stirred at room temperature for about 2 hours. The reaction solution was extracted with ethyl acetate, the extract was washed with saturated sodium chloride water solution, and ethyl acetate was distilled off. Recrystallizing the residue with water/methanol/THF and drying the crystal, there was obtained 1.24 g (5.05 mmol) of 2-(4-chlorophenyl)-6-hydroxybenzoxazole. The yield was 27.2%.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
8.4 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.Cl.[NH2:12][C:13]1[CH:19]=[CH:18][C:16]([OH:17])=[CH:15][C:14]=1O.[OH-].[Na+].C1COCC1>CO.O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[O:7][C:14]3[CH:15]=[C:16]([OH:17])[CH:18]=[CH:19][C:13]=3[N:12]=2)=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
3 g
Type
reactant
Smiles
Cl.NC1=C(C=C(O)C=C1)O
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a thermometer and a cooling condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 170° to 200° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the excessive acid chloride was removed by distillation
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with saturated sodium chloride water solution, and ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
was distilled off
CUSTOM
Type
CUSTOM
Details
Recrystallizing the residue with water/methanol/THF
CUSTOM
Type
CUSTOM
Details
drying the crystal

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1OC2=C(N1)C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.05 mmol
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 27.2%
YIELD: CALCULATEDPERCENTYIELD 27.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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